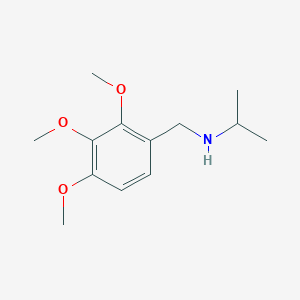

N-(2,3,4-Trimethoxybenzyl)propan-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(2,3,4-trimethoxyphenyl)methyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-9(2)14-8-10-6-7-11(15-3)13(17-5)12(10)16-4/h6-7,9,14H,8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOTKBTWNOGGGOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=C(C(=C(C=C1)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357931 | |

| Record name | N-(2,3,4-TRIMETHOXYBENZYL)PROPAN-2-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

418782-90-8 | |

| Record name | N-(2,3,4-TRIMETHOXYBENZYL)PROPAN-2-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of N-(2,3,4-Trimethoxybenzyl)propan-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,3,4-Trimethoxybenzyl)propan-2-amine is a secondary amine of interest in medicinal chemistry and drug discovery due to its structural similarity to known bioactive molecules. The presence of the trimethoxybenzyl group suggests potential interactions with various biological targets. This technical guide provides a summary of the available physicochemical properties, outlines a general synthetic approach, and discusses potential areas of biological investigation based on related compounds. Due to the limited availability of direct experimental data for this specific molecule, some properties are estimated based on computational predictions and data from structurally analogous compounds.

Physicochemical Properties

A comprehensive table of key physicochemical properties for this compound is presented below. It is important to note that where direct experimental data is unavailable, values have been computationally predicted or extrapolated from similar chemical structures.

| Property | Value | Source/Method |

| IUPAC Name | This compound | --- |

| CAS Number | Not available | --- |

| Molecular Formula | C₁₃H₂₁NO₃ | Calculated |

| Molecular Weight | 239.31 g/mol | Calculated |

| Appearance | Pale yellow to yellow liquid (Predicted) | Predicted based on similar compounds[1] |

| Melting Point | Not available | --- |

| Boiling Point | Not available | --- |

| Solubility | Predicted to be miscible with methanol and methylene chloride; immiscible with water. | Based on solubility of similar compounds[1] |

| pKa (Predicted) | ~9.5 - 10.5 | Estimated based on similar secondary amines[1] |

| LogP (Predicted) | ~2.5 - 3.5 | Estimated based on similar compounds[2] |

Synthesis and Experimental Protocols

General Synthetic Protocol: Reductive Amination

A plausible and widely used method for the synthesis of this compound is the reductive amination of 2,3,4-trimethoxybenzaldehyde with propan-2-amine (isopropylamine). This two-step, one-pot reaction is a cornerstone of amine synthesis.

Reaction Scheme:

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is not available in the current literature. However, the trimethoxybenzyl moiety is present in a variety of compounds with known pharmacological effects, suggesting potential areas for investigation.

Derivatives of trimethoxybenzyl have been reported to exhibit a range of biological activities, including:

-

Anti-inflammatory Effects: Compounds containing a 3,4,5-trimethoxybenzyl group have been investigated as selective COX-2 inhibitors. [3]* Anticancer Properties: Certain trimethoxyphenyl-based analogues have been synthesized and evaluated for their potential as anticancer agents. [4]* Cardiovascular Effects: A derivative, 1-(2,3,4-Trimethoxybenzyl)piperazine (Trimetazidine), is used as a metabolic anti-ischemic agent. * Actoprotective Activity: A related diamine compound containing the 2,3,4-trimethoxybenzyl group has shown to restore physical performance in animal models. [5][6] Given these precedents, a logical starting point for investigating the biological activity of this compound would be to screen it for similar effects. The following diagram outlines a potential logical workflow for such a preliminary biological screening.

Conclusion

This technical guide provides a summary of the currently available information on the physicochemical properties of this compound. While direct experimental data is scarce, this document offers a framework for its synthesis and potential biological evaluation based on established chemical principles and data from structurally related compounds. Further experimental investigation is necessary to fully characterize this molecule and explore its potential applications in drug discovery and development.

References

- 1. N-benzyl-1-(4-methoxyphenyl)propan-2-amine (43229-65-8) for sale [vulcanchem.com]

- 2. chemscene.com [chemscene.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Study of the N1-(2,3,4-Trimethoxybenzyl)-N2-{2-[(2,3,4-Trimethoxybenzyl)Amine]Ethyl}-1,2-Ethandiamine Compound Effect on the Physical Performance of Animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Guide: N-(2,3,4-Trimethoxybenzyl)propan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,3,4-Trimethoxybenzyl)propan-2-amine is a secondary amine characterized by a propan-2-amine moiety attached to a 2,3,4-trimethoxybenzyl group. While a specific CAS (Chemical Abstracts Service) number for this compound is not readily found in public chemical databases, its synthesis can be reliably achieved through established chemical reactions. This guide provides a detailed overview of its synthesis, predicted physicochemical properties, and a proposed experimental workflow.

Chemical Identity and Properties

While experimental data for this compound is not available, its properties can be predicted based on its chemical structure. These predictions are valuable for understanding its potential behavior in various chemical and biological systems.

| Property | Predicted Value |

| Molecular Formula | C₁₃H₂₁NO₃ |

| Molecular Weight | 239.31 g/mol |

| IUPAC Name | N-[(2,3,4-trimethoxyphenyl)methyl]propan-2-amine |

| CAS Number | Not publicly available |

| Appearance | Likely a colorless to pale yellow oil or solid |

| Boiling Point | Estimated to be in the range of 300-350 °C |

| Melting Point | Dependent on crystalline form, if solid |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. Limited solubility in water. |

Synthesis Methodology: Reductive Amination

The most direct and widely used method for synthesizing N-alkylated benzylamines is reductive amination. This two-step, one-pot reaction involves the formation of an imine intermediate from an aldehyde and an amine, followed by its reduction to the corresponding amine.

For the synthesis of this compound, the precursors are 2,3,4-Trimethoxybenzaldehyde and propan-2-amine (isopropylamine). The reaction is typically carried out in the presence of a mild reducing agent.

Experimental Protocol

This protocol is a general guideline based on established reductive amination procedures. Optimization of reaction conditions may be necessary to achieve higher yields.

Materials:

-

2,3,4-Trimethoxybenzaldehyde

-

Propan-2-amine (isopropylamine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (optional, as a catalyst)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2,3,4-Trimethoxybenzaldehyde (1 equivalent) in dichloromethane.

-

Amine Addition: Add propan-2-amine (1.1 to 1.5 equivalents) to the solution. Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate. A catalytic amount of acetic acid can be added to accelerate this step.

-

Reduction: Slowly add sodium triacetoxyborohydride (1.2 to 1.5 equivalents) to the reaction mixture in portions. The reaction is mildly exothermic. Maintain the temperature at room temperature and stir for 4-12 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Final Purification: The resulting crude product can be further purified by column chromatography on silica gel to yield the pure this compound.

Synthetic Workflow

The synthesis of this compound via reductive amination can be visualized as a straightforward workflow.

Caption: Reductive amination workflow for the synthesis of this compound.

Potential Applications and Further Research

Amines with substituted benzyl groups are a common motif in pharmacologically active compounds. The trimethoxy substitution pattern, in particular, is found in various natural products and synthetic molecules with diverse biological activities. While the specific biological profile of this compound is not documented, its structure suggests potential for investigation in areas such as:

-

Neuropharmacology: Many benzylamine derivatives interact with receptors and transporters in the central nervous system.

-

Antimicrobial Research: The lipophilic nature of the compound could facilitate membrane interaction, a property often exploited in antimicrobial agents.

-

Medicinal Chemistry: This compound can serve as a valuable intermediate or building block for the synthesis of more complex molecules with potential therapeutic applications.

Further research is required to elucidate the physicochemical properties, spectroscopic data (NMR, IR, MS), and biological activity of this compound. The synthetic protocol provided in this guide offers a reliable starting point for obtaining this compound for such investigations.

A Technical Guide to the Structure Elucidation of N-(2,3,4-Trimethoxybenzyl)propan-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies required for the complete structure elucidation of N-(2,3,4-Trimethoxybenzyl)propan-2-amine. The document details the expected outcomes from key spectroscopic techniques, presents standardized experimental protocols, and visually maps the elucidation workflow and molecular correlations.

Molecular Structure and Properties

This compound, with the molecular formula C13H21NO3 and a molecular weight of 239.31 g/mol , is a secondary amine featuring a substituted trimethoxybenzyl group and an isopropyl group attached to the nitrogen atom.[1] The structural confirmation of this compound relies on a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses, based on established principles of organic spectroscopy.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.90 | d, J ≈ 8.5 Hz | 1H | Ar-H (H-6) |

| ~ 6.65 | d, J ≈ 8.5 Hz | 1H | Ar-H (H-5) |

| ~ 3.88 | s | 3H | OCH₃ (C-4) |

| ~ 3.86 | s | 3H | OCH₃ (C-3) |

| ~ 3.85 | s | 3H | OCH₃ (C-2) |

| ~ 3.70 | s | 2H | CH₂ (Benzyl) |

| ~ 2.80 | sept, J ≈ 6.5 Hz | 1H | CH (Isopropyl) |

| ~ 1.50 (broad) | s | 1H | NH |

| ~ 1.10 | d, J ≈ 6.5 Hz | 6H | 2 x CH₃ (Isopropyl) |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~ 152.5 | Ar-C (C-2) |

| ~ 151.0 | Ar-C (C-4) |

| ~ 142.0 | Ar-C (C-3) |

| ~ 125.0 | Ar-C (C-1) |

| ~ 124.5 | Ar-CH (C-6) |

| ~ 107.0 | Ar-CH (C-5) |

| ~ 61.0 | OCH₃ (C-4) |

| ~ 60.8 | OCH₃ (C-3) |

| ~ 56.0 | OCH₃ (C-2) |

| ~ 52.0 | CH₂ (Benzyl) |

| ~ 49.0 | CH (Isopropyl) |

| ~ 23.0 | 2 x CH₃ (Isopropyl) |

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3300 - 3350 | Weak-Medium | N-H Stretch[2] |

| 2960 - 2850 | Medium-Strong | C-H Stretch (Aliphatic) |

| 1590, 1480 | Medium-Strong | C=C Stretch (Aromatic) |

| 1280 - 1200 | Strong | C-O Stretch (Aryl Ether) |

| 1250 - 1020 | Medium | C-N Stretch (Aliphatic Amine)[2] |

| 910 - 665 | Broad, Strong | N-H Wag (Secondary Amine)[2] |

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment Ion |

| 239 | [M]⁺ (Molecular Ion) |

| 224 | [M - CH₃]⁺ |

| 182 | [M - C₃H₇N]⁺ (Loss of propan-2-amine) |

| 151 | [C₉H₁₁O₃]⁺ (Trimethoxybenzyl cation) |

| 44 | [C₂H₆N]⁺ (Isopropylamine fragment) |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 500 MHz spectrometer. Key parameters include a 30° pulse width, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. A total of 16 scans are collected.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument at 125 MHz using a proton-decoupled sequence. Key parameters include a 45° pulse width, an acquisition time of 2 seconds, and a relaxation delay of 5 seconds. A total of 1024 scans are collected.

-

2D NMR (COSY, HSQC, HMBC): Standard pulse programs for COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments are utilized to establish proton-proton and proton-carbon correlations.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: A small amount of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.

-

Data Acquisition: The spectrum is recorded using an FTIR spectrometer over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is first recorded and automatically subtracted from the sample spectrum. Typically, 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS). For GC-MS, a dilute solution (1 mg/mL in methanol) is injected into the GC.

-

Ionization: Electron Impact (EI) ionization is employed at a standard energy of 70 eV.

-

Analysis: The mass analyzer (e.g., a quadrupole) is scanned over a mass-to-charge (m/z) range of 40-500 amu to detect the molecular ion and its fragment ions.

Visualization of Elucidation Workflow and Structure

The following diagrams, generated using the DOT language, provide a visual representation of the logical workflow for structure elucidation and the key molecular correlations.

Caption: Workflow for the structure elucidation of a synthesized compound.

Caption: Molecular Structure of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to N-(2,3,4-Trimethoxybenzyl)propan-2-amine

This technical guide provides a detailed overview of the chemical properties, experimental protocols for synthesis and characterization, and a hypothetical workflow for the analysis of this compound. This document is intended to serve as a valuable resource for professionals engaged in chemical research and drug development.

Core Molecular Data

This compound is a secondary amine characterized by a trimethoxy-substituted benzyl group and an isopropyl group attached to the nitrogen atom. A summary of its key quantitative data is presented below.

| Parameter | Value |

| Molecular Formula | C₁₃H₂₁NO₃ |

| Molecular Weight | 239.31 g/mol |

| IUPAC Name | This compound |

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound. These protocols are based on established methods for the synthesis of N-benzylamine derivatives.[1][2][3]

2.1. Synthesis via Reductive Amination

This protocol describes the synthesis of the target compound from 2,3,4-trimethoxybenzaldehyde and propan-2-amine (isopropylamine) through reductive amination.

Materials:

-

2,3,4-trimethoxybenzaldehyde

-

Propan-2-amine (isopropylamine)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve 2,3,4-trimethoxybenzaldehyde (1.0 eq) in dichloromethane.

-

Add propan-2-amine (1.2 eq) to the solution and stir the mixture at room temperature for 1 hour to form the intermediate imine.

-

In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in dichloromethane.

-

Slowly add the STAB slurry to the reaction mixture.

-

Allow the reaction to proceed at room temperature, monitoring its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by carefully adding a saturated solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel.

2.2. Characterization of this compound

To confirm the identity and purity of the synthesized compound, a variety of analytical techniques can be employed.[4]

Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to elucidate the molecular structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis will help identify the functional groups present in the molecule.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to assess the purity of the compound and identify any volatile impurities.

Diagrams and Workflows

The following diagrams illustrate the logical workflow for the characterization of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis of some 3.4.5-trimethoxybenzyl derivatives of certain amino compounds likely to posses cns activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

theoretical properties of N-(2,3,4-Trimethoxybenzyl)propan-2-amine

An In-depth Technical Guide on the Theoretical Properties of N-(2,3,4-Trimethoxybenzyl)propan-2-amine

Executive Summary

This compound is a secondary amine featuring a trimethoxylated phenyl ring, a structural motif present in various biologically active compounds. While direct experimental data on this specific molecule is scarce, this guide synthesizes theoretical properties, predictive analyses, and data from structurally related compounds to provide a comprehensive profile for researchers and drug development professionals. The 2,3,4-trimethoxybenzyl moiety is a key component of compounds like ALM-802, which have demonstrated significant cardioprotective effects in preclinical models[1]. This suggests that this compound may hold therapeutic potential, warranting further investigation. This document outlines its chemical identity, predicted physicochemical properties, a plausible synthetic route, and a hypothesized mechanism of action based on analogue data.

Chemical Identity and Structure

This compound belongs to the class of substituted benzylamines. The core structure consists of a propan-2-amine (isopropylamine) group attached to a benzyl group, which is substituted with three methoxy groups at the 2, 3, and 4 positions of the aromatic ring.

-

IUPAC Name: N-[(2,3,4-trimethoxyphenyl)methyl]propan-2-amine

-

Molecular Formula: C₁₃H₂₁NO₃

-

Core Components:

-

2,3,4-Trimethoxybenzyl group: This functional group is derived from 2,3,4-trimethoxybenzaldehyde and is found in molecules investigated for cardioprotective activities[1].

-

Propan-2-amine (Isopropylamine): A common aliphatic secondary amine.

-

Theoretical Physicochemical Properties

Quantitative physicochemical properties are critical for predicting the pharmacokinetic profile of a compound. The following table summarizes key theoretical and predicted values for this compound, derived from computational models and data from close structural analogues.

| Property | Predicted Value | Source/Analogue | Significance in Drug Development |

| Molecular Weight | 239.31 g/mol | Calculated | Influences diffusion, absorption, and distribution. |

| Molecular Formula | C₁₃H₂₁NO₃ | Calculated | Basic chemical identity. |

| Predicted pKa | 9.36 ± 0.10 | Analogue: 2,3,4-Trimethoxybenzylamine[2] | Determines the ionization state at physiological pH, affecting solubility and receptor binding. |

| Predicted LogP | 2.95 | Analogue: N-(3-Bromo-4-methoxybenzyl)propan-2-amine[3] | Indicates lipophilicity, which affects membrane permeability and absorption. |

| Topological Polar Surface Area (TPSA) | 39.7 Ų | Analogue: N-(3-Bromo-4-methoxybenzyl)propan-2-amine (21.26 Ų) + 2x ether oxygen (9.23 Ų each) | Predicts transport properties, including blood-brain barrier penetration. |

| Hydrogen Bond Donors | 1 | Calculated | Influences solubility and binding interactions. |

| Hydrogen Bond Acceptors | 4 | Calculated | Influences solubility and binding interactions. |

| Rotatable Bonds | 5 | Calculated | Relates to conformational flexibility and binding affinity. |

Proposed Synthesis Protocol

A plausible and efficient method for the synthesis of this compound is through reductive amination. This common synthetic strategy involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. The proposed workflow starts from the commercially available 2,3,4-trimethoxybenzaldehyde.

Experimental Workflow: Reductive Amination

Caption: Proposed synthetic workflow for this compound.

Detailed Methodology

-

Imine Formation:

-

Dissolve 2,3,4-trimethoxybenzaldehyde (1 equivalent) in a suitable solvent such as methanol or dichloromethane.

-

Add propan-2-amine (1.1 to 1.5 equivalents) to the solution.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate Schiff base (imine). The reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Reduction:

-

Once imine formation is complete, cool the reaction mixture in an ice bath.

-

Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 equivalents), in portions. Other reducing agents like sodium triacetoxyborohydride can also be used.

-

Allow the reaction to stir at room temperature overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product using flash column chromatography on silica gel to obtain the pure this compound.

-

-

Characterization:

-

Confirm the structure and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

-

Potential Biological Activity and Mechanism of Action

Direct pharmacological studies on this compound have not been reported. However, its structural similarity to other biologically active molecules provides a basis for hypothesizing its potential therapeutic role.

Analogue-Based Hypothesis

A notable derivative, ALM-802 (N1-(2,3,4-trimethoxybenzyl)-N2-{2-[(2,3,4-trimethoxybenzyl)amino]ethyl}-1,2-ethanediamine), has shown significant cardioprotective and actoprotective (restoration of physical performance) effects in animal models[1][4]. The mechanism of ALM-802 is suggested to be linked to its ability to restore the expression of specific genes in the myocardium following ischemic events[1].

Given that this compound shares the key 2,3,4-trimethoxybenzyl pharmacophore, it is plausible that it could interact with similar biological targets. A hypothesized signaling pathway could involve interaction with a specific G-protein coupled receptor (GPCR) or ion channel, leading to the activation of downstream signaling cascades that modulate gene expression related to cellular protection and stress response.

Caption: Hypothesized signaling pathway for potential cardioprotective effects.

Conclusion

This compound is a molecule of interest due to the established biological activity of its core 2,3,4-trimethoxybenzyl moiety in related compounds. This technical guide provides a foundational understanding of its theoretical properties, a robust synthetic protocol, and a data-driven hypothesis for its potential mechanism of action. The compiled data serves as a valuable resource for researchers in medicinal chemistry and pharmacology, encouraging further empirical investigation into the therapeutic potential of this compound, particularly in the context of cardiovascular disease. Experimental validation of the predicted properties and biological activities is a necessary next step.

References

- 1. 2,3,4-Trimethoxybenzylamine | 41219-16-3 | Benchchem [benchchem.com]

- 2. 2,3,4-Trimethoxybenzylamine CAS#: 41219-16-3 [amp.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. Study of the N1-(2,3,4-Trimethoxybenzyl)-N2-{2-[(2,3,4-Trimethoxybenzyl)Amine]Ethyl}-1,2-Ethandiamine Compound Effect on the Physical Performance of Animals - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Proposed Synthesis and Characterization of N-(2,3,4-Trimethoxybenzyl)propan-2-amine

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The compound N-(2,3,4-Trimethoxybenzyl)propan-2-amine is not extensively documented in publicly available scientific literature. Therefore, this guide presents a comprehensive overview based on established principles of organic synthesis and characterization of structurally related molecules. The experimental protocols and data are proposed based on analogous chemical transformations.

Introduction

This compound is a secondary amine featuring a substituted benzyl group and an isopropyl moiety. The trimethoxy substitution pattern on the aromatic ring is of interest in medicinal chemistry, as this motif is present in various biologically active compounds. This document provides a detailed theoretical framework for the discovery and history, proposed synthesis, and characterization of this compound.

Discovery and History

A thorough review of the scientific literature and chemical databases does not reveal a specific discovery or detailed historical account of this compound. Its existence is noted in some chemical supplier databases, but without associated peer-reviewed studies on its synthesis or biological activity. The interest in such a compound likely stems from the broader exploration of substituted phenethylamines and benzylamines as scaffolds for pharmacologically active agents. The individual components, 2,3,4-trimethoxybenzaldehyde and propan-2-amine, are well-known and commercially available reagents.

Proposed Synthetic Pathway

The most direct and widely employed method for the synthesis of N-substituted benzylamines is reductive amination. This one-pot reaction involves the condensation of an aldehyde or ketone with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

An alternative, though often less efficient for primary amines due to potential over-alkylation, is the direct N-alkylation of propan-2-amine with a suitable 2,3,4-trimethoxybenzyl halide.

Proposed Primary Synthetic Route: Reductive Amination

This approach is favored for its high efficiency and selectivity. The reaction proceeds by the formation of an iminium ion from 2,3,4-trimethoxybenzaldehyde and propan-2-amine, followed by reduction with a suitable hydride-based reducing agent.

Detailed Experimental Protocols (Proposed)

Synthesis of this compound via Reductive Amination

Materials:

-

2,3,4-Trimethoxybenzaldehyde

-

Propan-2-amine (Isopropylamine)

-

Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (or another suitable solvent like dichloromethane or 1,2-dichloroethane)

-

Glacial acetic acid (if using NaBH(OAc)₃)

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for workup)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dichloromethane or Ethyl acetate (for extraction)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3,4-trimethoxybenzaldehyde (1.0 eq) in methanol.

-

Amine Addition: To the stirred solution, add propan-2-amine (1.2 eq). If desired, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Quench the reaction by the slow addition of water. Acidify the mixture with 1 M HCl. Wash the aqueous layer with dichloromethane to remove any unreacted aldehyde.

-

Basification and Extraction: Basify the aqueous layer with 2 M NaOH until a pH of >10 is achieved. Extract the product with three portions of dichloromethane or ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford the pure this compound.

Data Presentation

Physicochemical Data (Theoretical)

| Property | Value |

| Molecular Formula | C₁₃H₂₁NO₃ |

| Molecular Weight | 239.31 g/mol |

| Appearance (Predicted) | Colorless to pale yellow oil or low melting solid |

| Boiling Point (Predicted) | >300 °C (decomposes) |

| Solubility (Predicted) | Soluble in methanol, ethanol, dichloromethane, chloroform. Sparingly soluble in water. |

Spectroscopic Data (Anticipated)

| Technique | Anticipated Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.8-7.0 (d, 1H, Ar-H), 6.6-6.8 (d, 1H, Ar-H), 3.8-3.9 (s, 9H, 3 x OCH₃), 3.7 (s, 2H, Ar-CH₂), 2.8-3.0 (sept, 1H, CH(CH₃)₂), 1.0-1.2 (d, 6H, CH(CH₃)₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 152-155 (Ar-C-O), 142-145 (Ar-C-O), 120-125 (Ar-C), 105-110 (Ar-C), 60-62 (OCH₃), 55-57 (OCH₃), 50-52 (Ar-CH₂), 48-50 (CH(CH₃)₂), 22-24 (CH(CH₃)₂) |

| IR (thin film, cm⁻¹) | ~3300 (N-H stretch), 2960-2830 (C-H stretch), 1600, 1500 (C=C aromatic stretch), 1280, 1100 (C-O stretch) |

| Mass Spectrometry (EI) | m/z (%): 239 (M⁺), 224 ([M-CH₃]⁺), 181 ([M-C₃H₆N]⁺), 151 (trimethoxybenzyl fragment) |

Signaling Pathways and Mechanism of Action

There is currently no available information on the specific signaling pathways modulated by or the mechanism of action of this compound. Research on structurally related trimethoxy-substituted compounds has explored a range of biological activities, including but not limited to, effects on tubulin polymerization and calcium channel modulation. However, any extrapolation to the title compound would be purely speculative without dedicated biological screening and mechanistic studies.

Conclusion

This technical guide provides a foundational understanding of this compound, a compound for which there is a paucity of published data. The proposed synthetic route via reductive amination represents a robust and high-yield approach for its preparation, leveraging readily available starting materials. The tabulated theoretical data offers a baseline for the characterization of this molecule. Further research is warranted to elucidate its physicochemical properties, biological activity, and potential applications in drug discovery and development. All protocols and data presented herein should be considered theoretical and require experimental validation.

An In-depth Technical Guide to N-(2,3,4-Trimethoxybenzyl)propan-2-amine

Abstract

This technical guide provides a comprehensive overview of N-(2,3,4-Trimethoxybenzyl)propan-2-amine, a substituted benzylamine derivative of potential interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document outlines its formal IUPAC nomenclature, proposes a robust synthetic protocol based on established chemical transformations, and presents relevant physicochemical data for its precursors. A detailed experimental workflow for its synthesis via reductive amination is provided, alongside a visual representation of this process using a Graphviz diagram. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

IUPAC Nomenclature

The systematic IUPAC name for the compound this compound is N-[(2,3,4-trimethoxyphenyl)methyl]propan-2-amine .

This name is derived by identifying the longest carbon chain of the amine substituent, which is a 3-carbon chain (propane), with the amino group attached to the second carbon, hence "propan-2-amine". This amine is N-substituted with a 2,3,4-trimethoxybenzyl group.

Physicochemical Data

| Property | 2,3,4-Trimethoxybenzaldehyde | Propan-2-amine (Isopropylamine)[1] |

| CAS Number | 2103-57-3 | 75-31-0[1] |

| Molecular Formula | C₁₀H₁₂O₄ | C₃H₉N[1] |

| Molecular Weight | 196.20 g/mol | 59.11 g/mol [1] |

| Appearance | White to yellow crystalline powder | Colorless volatile liquid |

| Melting Point | 38-41 °C | -95.2 °C |

| Boiling Point | 285 °C | 32.4 °C |

| Solubility | Soluble in alcohols, ether | Miscible with water, alcohol, ether |

Proposed Synthetic Protocol: Reductive Amination

The synthesis of this compound can be efficiently achieved via a one-pot reductive amination reaction. This method involves the condensation of 2,3,4-trimethoxybenzaldehyde with propan-2-amine to form a Schiff base (imine) intermediate, which is then reduced in situ to the desired secondary amine.

Reaction Scheme:

2,3,4-Trimethoxybenzaldehyde + Propan-2-amine → [Imine Intermediate] → this compound

Materials:

-

2,3,4-Trimethoxybenzaldehyde (1.0 eq)

-

Propan-2-amine (1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

-

Acetic acid (catalytic amount, if needed)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2,3,4-trimethoxybenzaldehyde (1.0 eq) and dissolve it in the chosen solvent (DCM or DCE).

-

Amine Addition: Add propan-2-amine (1.2 eq) to the solution. If desired, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.

-

Reductant Addition: Slowly add the reducing agent, sodium triacetoxyborohydride (1.5 eq), portion-wise to the reaction mixture. If using sodium borohydride, the reaction is typically run in methanol. The addition should be controlled to manage any effervescence.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting aldehyde.

-

Work-up: Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer). Combine the organic layers.

-

Washing and Drying: Wash the combined organic extracts with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the proposed synthesis and purification process for this compound.

Caption: Synthetic workflow for this compound.

Signaling Pathways and Biological Activity

There is no specific information available in the searched literature regarding the biological activity or associated signaling pathways for this compound. However, substituted benzylamines are a broad class of compounds with diverse pharmacological activities. For instance, compounds with a trimethoxybenzyl moiety are known to interact with various biological targets. Further research, including in vitro and in vivo screening, would be necessary to elucidate the pharmacological profile of this specific compound.

Conclusion

This technical guide provides foundational information on this compound, including its formal IUPAC name and a detailed, plausible synthetic route. While direct experimental data on the final compound is scarce, the provided protocol for reductive amination offers a reliable method for its synthesis, enabling further investigation into its physicochemical properties and biological activities. The data and workflows presented herein are intended to serve as a valuable resource for researchers initiating projects involving this and structurally related molecules.

References

Uncharted Territory: An In-depth Technical Guide on the Potential Biological Activity of N-(2,3,4-Trimethoxybenzyl)propan-2-amine

Disclaimer: Extensive literature searches have revealed a significant lack of publicly available scientific data on the specific biological activity of N-(2,3,4-Trimethoxybenzyl)propan-2-amine. Therefore, this document serves as a technical guide based on the biological activities of structurally analogous compounds. The information presented herein is for research and informational purposes only and should not be interpreted as established fact for the compound . Experimental validation is imperative to determine the actual biological profile of this compound.

Introduction

This compound is a secondary amine containing a trimethoxybenzyl group attached to a propan-2-amine backbone. While this specific molecule remains uncharacterized in terms of its biological effects, its structural motifs are present in a variety of biologically active compounds. The trimethoxybenzyl moiety, in particular, is a key pharmacophore in several classes of therapeutic agents. This guide will explore the potential biological activities of this compound by examining the established pharmacology of its structural relatives. The primary areas of potential activity suggested by these analogues include actoprotective, anticancer, and anti-inflammatory effects.

Potential Biological Activities Based on Structural Analogues

Actoprotective Activity

A closely related compound, N1-(2,3,4-trimethoxybenzyl)-N2-{2-[(2,3,4-trimethoxybenzyl)amino]ethyl}-1,2-ethanediamine (compound ALM-802) , which features two 2,3,4-trimethoxybenzyl groups, has been investigated for its effects on physical performance. A study on mice demonstrated that ALM-802 exhibits significant actoprotective activity, helping to restore physical performance after acute fatigue[1].

| Compound | Dose | Administration Route | Effect on Physical Performance (Distance Run to Fatigue) | p-value |

| ALM-802 | 2 mg/kg | Intraperitoneal | 387.9 ± 60.5 m (68% increase vs. control) | 0.023 |

| Control | - | - | 230.6 ± 29.6 m | - |

| Trimetazidine (Reference) | 30 mg/kg | Intraperitoneal | No significant effect | - |

The actoprotective activity of compound ALM-802 was evaluated in mice using a treadmill test to assess physical performance after acute fatigue[1].

-

Animal Model: Male mice were used for the study.

-

Induction of Fatigue: Acute fatigue was induced in the animals prior to the assessment.

-

Compound Administration: One day after the induction of fatigue, mice were administered ALM-802 (2 mg/kg) or the reference drug trimetazidine (30 mg/kg) via intraperitoneal injection. A control group received a vehicle.

-

Treadmill Test: The physical performance of the mice was assessed on a treadmill. The exercise tolerance was measured as the total distance run until complete fatigue.

-

Loading Protocol: A stepwise increase in load was applied. The initial running speed was 42 cm/sec, which was subsequently increased by 5 cm/sec every 5 minutes, up to a maximum speed of 77 cm/sec.

-

Data Analysis: The distance run to complete fatigue was recorded and statistically analyzed to compare the performance of the ALM-802 treated group with the control group.

Anticancer Activity

The trimethoxyphenyl (TMP) moiety is a well-known structural feature in a number of potent anticancer agents, particularly those that act as tubulin polymerization inhibitors. A study on a series of novel trimethoxyphenyl-based analogues synthesized from 2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazolone revealed significant cytotoxic activity against the hepatocellular carcinoma (HepG2) cell line[2]. These compounds were found to inhibit β-tubulin polymerization, induce cell cycle arrest at the G2/M phase, and promote apoptosis[2].

| Compound | IC50 (μM) against HepG2 Cells |

| Compound 9 | 1.38 |

| Compound 10 | 2.54 |

| Compound 11 | 3.21 |

| Podophyllotoxin (Reference) | Not specified |

The cytotoxic activity of the synthesized trimethoxyphenyl-based analogues was evaluated against the HepG2 cell line using a standard cell viability assay[2].

-

Cell Line: Human hepatocellular carcinoma (HepG2) cells were used.

-

Compound Preparation: The synthesized compounds were dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

-

Cell Seeding: HepG2 cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells were treated with various concentrations of the test compounds and a reference drug (e.g., podophyllotoxin) for a specified period (e.g., 48 or 72 hours).

-

Viability Assessment: Cell viability was determined using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured using a microplate reader.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) values were calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity

The 3,4,5-trimethoxybenzyl moiety has been incorporated into the structure of non-steroidal anti-inflammatory drugs (NSAIDs) to enhance their activity and reduce their side effects. A study on N-(2-(3,4,5-trimethoxybenzyl)benzoxazole-5-yl) benzamide derivatives showed that these compounds act as selective COX-2 inhibitors, which is a key target for anti-inflammatory drugs.

While no direct quantitative data for the specific inhibitory concentrations (e.g., IC50 for COX-1/COX-2) of these benzamide derivatives are provided in the available search results, the research indicates their potential as anti-inflammatory agents. Further investigation into the primary literature would be necessary to obtain specific quantitative metrics.

Visualizations

General Experimental Workflow for Biological Activity Screening

The following diagram illustrates a general workflow for the initial screening of a novel chemical entity, such as this compound, to identify potential biological activities.

Caption: A conceptual workflow for the biological screening of a novel compound.

Conclusion

The biological activity of this compound remains to be elucidated through dedicated experimental studies. However, the analysis of structurally related compounds provides a rational basis for prioritizing future research efforts. The presence of the trimethoxybenzyl moiety suggests that this compound could potentially exhibit actoprotective, anticancer, or anti-inflammatory properties. The experimental protocols and quantitative data presented for its analogues offer a foundational framework for designing and conducting such investigations. It is crucial to reiterate that these are potential activities based on structural analogy, and direct experimental evidence is necessary to confirm any pharmacological effects of this compound.

References

- 1. Study of the N1-(2,3,4-Trimethoxybenzyl)-N2-{2-[(2,3,4-Trimethoxybenzyl)Amine]Ethyl}-1,2-Ethandiamine Compound Effect on the Physical Performance of Animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the NMR Spectroscopy Analysis of N-(2,3,4-Trimethoxybenzyl)propan-2-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and predicted nuclear magnetic resonance (NMR) spectral data for the analysis of N-(2,3,4-Trimethoxybenzyl)propan-2-amine. Due to the absence of published experimental NMR data for this specific compound, the provided spectral information is a prediction based on the analysis of structurally similar compounds. This document is intended to guide researchers in the characterization of this compound and related molecules.

Introduction

This compound is a secondary amine containing a 2,3,4-trimethoxybenzyl group and an isopropyl group attached to the nitrogen atom. The structural elucidation and confirmation of such small organic molecules are crucial in drug discovery and development. NMR spectroscopy is a primary analytical technique for the unambiguous determination of molecular structure. This document outlines the predicted ¹H and ¹³C NMR spectral data and a standard protocol for acquiring these spectra.

The predicted data is derived from the known NMR spectra of analogous compounds, including 2,3,4-trimethoxybenzaldehyde, 2,3,4-trimethoxybenzoic acid, and various N-benzylpropan-2-amine derivatives. These predictions can serve as a reference for the initial identification and subsequent structural verification of synthesized this compound.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. The predictions are based on the additive effects of the chemical environments of the protons and carbons, as observed in structurally related molecules.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~6.95 | d | ~8.5 | 1H | Ar-H (H-6) |

| ~6.65 | d | ~8.5 | 1H | Ar-H (H-5) |

| ~3.88 | s | - | 3H | OCH₃ (C4) |

| ~3.85 | s | - | 3H | OCH₃ (C3) |

| ~3.82 | s | - | 3H | OCH₃ (C2) |

| ~3.70 | s | - | 2H | N-CH₂-Ar |

| ~2.80 | sept | ~6.5 | 1H | N-CH(CH₃)₂ |

| ~1.50 (broad) | s | - | 1H | N-H |

| ~1.10 | d | ~6.5 | 6H | N-CH(CH₃)₂ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~152.5 | Ar-C (C-2) |

| ~151.0 | Ar-C (C-4) |

| ~142.0 | Ar-C (C-3) |

| ~125.0 | Ar-C (C-1) |

| ~124.5 | Ar-C (C-6) |

| ~107.0 | Ar-C (C-5) |

| ~61.0 | OCH₃ (C2) |

| ~60.5 | OCH₃ (C4) |

| ~56.0 | OCH₃ (C3) |

| ~53.0 | N-CH₂-Ar |

| ~49.0 | N-CH(CH₃)₂ |

| ~22.5 | N-CH(CH₃)₂ |

Experimental Protocol

This section provides a general protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

-

Synthesis: this compound can be synthesized via reductive amination of 2,3,4-trimethoxybenzaldehyde with propan-2-amine. The aldehyde and amine are reacted in a suitable solvent (e.g., methanol or dichloromethane) in the presence of a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃).

-

Purification: The crude product should be purified by column chromatography on silica gel to obtain the pure amine.

-

NMR Sample:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

-

The choice of solvent can affect the chemical shifts, particularly of the N-H proton. CDCl₃ is a common choice for initial analysis.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

2. NMR Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Spectroscopy:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 30-45° pulse, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

2D NMR Spectroscopy (Optional but Recommended):

-

To aid in the definitive assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

-

3. Data Processing and Analysis

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the resulting spectra.

-

Perform baseline correction.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

-

Reference the spectra using the internal standard (TMS at 0.00 ppm).

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific protons and carbons in the molecule.

Workflow Diagram

The following diagram illustrates the general workflow for the NMR spectroscopy analysis of this compound.

Conclusion

This document provides a comprehensive guide for the NMR analysis of this compound. The predicted ¹H and ¹³C NMR data serve as a valuable starting point for the characterization of this compound. The detailed experimental protocol and workflow diagram offer a clear and structured approach for researchers in the field of drug development and organic synthesis to confidently identify and characterize their target molecules. It is important to reiterate that the provided spectral data are predictions and should be confirmed by experimental acquisition and analysis.

Application Note: Mass Spectrometric Analysis of N-(2,3,4-Trimethoxybenzyl)propan-2-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(2,3,4-Trimethoxybenzyl)propan-2-amine is a secondary amine that contains a substituted benzyl group. Its structural similarity to known psychoactive substances and its potential as an intermediate in organic synthesis make its accurate identification and quantification crucial in various research and development settings. Mass spectrometry, often coupled with chromatographic techniques such as Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS), offers a highly sensitive and specific method for the analysis of this compound. This application note provides a detailed overview of the predicted mass spectral fragmentation of this compound, along with protocols for its analysis.

Predicted Mass Spectral Fragmentation (Electron Ionization)

Under Electron Ionization (EI), this compound is expected to undergo characteristic fragmentation patterns dominated by cleavage at the bonds alpha to the nitrogen atom and benzylic cleavage. The molecular weight of this compound is 239.31 g/mol . As a compound containing a single nitrogen atom, its molecular ion peak is expected at an odd m/z value.[1]

The primary fragmentation pathways are predicted to be:

-

Alpha-Cleavage: The cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for aliphatic amines.[2][3] For this compound, this can result in the loss of a methyl group from the isopropyl moiety to form a stable immonium ion, or the loss of the entire isopropyl group.

-

Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the nitrogen atom is also highly probable, leading to the formation of a stable 2,3,4-trimethoxybenzyl cation. This fragment can undergo further fragmentation through the loss of formaldehyde (CH₂O) or methyl radicals from the methoxy groups.[4]

A proposed fragmentation pathway is illustrated below:

Figure 1: Proposed Electron Ionization fragmentation pathway for this compound.

Table 1: Predicted Major Fragment Ions in the EI Mass Spectrum

| m/z | Proposed Structure | Fragmentation Pathway |

| 239 | [C₁₃H₂₁NO₃]⁺˙ | Molecular Ion |

| 224 | [C₁₂H₁₈NO₃]⁺ | α-cleavage (Loss of a methyl radical from isopropyl) |

| 181 | [C₁₀H₁₃O₃]⁺ | Benzylic cleavage (Trimethoxybenzyl cation) |

| 151 | [C₉H₉O₂]⁺ | Loss of formaldehyde (CH₂O) from the m/z 181 fragment |

| 58 | [C₃H₈N]⁺ | Benzylic cleavage (Propan-2-amine cation) |

Quantitative Analysis

For quantitative analysis, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity. An isotope-labeled internal standard can be used for accurate quantification.[5] The following table summarizes a hypothetical set of parameters for a quantitative LC-MS/MS method.

Table 2: Hypothetical LC-MS/MS Parameters for Quantitative Analysis

| Parameter | Value |

| Liquid Chromatography | |

| Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | 240.16 (M+H)⁺ |

| Product Ion 1 (m/z) | 181.09 (Quantitative) |

| Product Ion 2 (m/z) | 151.06 (Qualitative) |

| Collision Energy | To be optimized experimentally |

| Dwell Time | 100 ms |

| Hypothetical Performance | |

| Limit of Detection (LOD) | 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

| Linearity (r²) | >0.99 |

Experimental Protocols

Protocol 1: Qualitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the identification and confirmation of this compound.

1. Sample Preparation a. Dissolve approximately 1 mg of the sample in 1 mL of a volatile organic solvent such as methanol or acetonitrile.[6] b. Vortex the sample to ensure complete dissolution. c. If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[6] d. Transfer the filtered solution to a GC-MS autosampler vial.

Figure 2: Workflow for qualitative analysis by GC-MS.

2. GC-MS Instrument Parameters

-

Gas Chromatograph:

-

Column: 30 m x 0.25 mm ID x 0.25 µm film thickness capillary column (e.g., DB-5ms).

-

Inlet Temperature: 250 °C.

-

Injection Mode: Splitless (1 µL injection volume).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-550.

-

Solvent Delay: 3 minutes.

-

Protocol 2: Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is designed for the sensitive and accurate quantification of this compound in a given matrix.

1. Sample Preparation a. Prepare a stock solution of the analytical standard and a separate stock solution of a suitable internal standard (e.g., a deuterated analog) in methanol. b. Create a series of calibration standards by spiking a blank matrix with known concentrations of the analytical standard. c. To an aliquot of the sample and each calibration standard, add a fixed amount of the internal standard solution. d. Perform a sample clean-up procedure appropriate for the matrix, such as liquid-liquid extraction or solid-phase extraction, to remove interferences.[7] e. Evaporate the final extract to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase. f. Transfer the reconstituted sample to an LC-MS autosampler vial.

2. LC-MS/MS Instrument Parameters

-

Liquid Chromatograph:

-

Use the parameters outlined in Table 2 or optimize as needed for the specific application.

-

-

Mass Spectrometer:

-

Use the parameters outlined in Table 2. The collision energy for the precursor to product ion transitions should be optimized by infusing a standard solution of the analyte.

-

Mass spectrometry provides powerful tools for the unambiguous identification and precise quantification of this compound. The predicted fragmentation patterns serve as a valuable guide for interpreting mass spectra obtained by GC-MS with electron ionization. For sensitive quantification, LC-MS/MS with electrospray ionization is the method of choice. The detailed protocols provided herein offer a starting point for method development and can be adapted to suit specific research needs and sample matrices.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. ojp.gov [ojp.gov]

- 5. US20070010023A1 - Method of analysis of amine by mass spectrometry - Google Patents [patents.google.com]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. books.rsc.org [books.rsc.org]

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of N-(2,3,4-Trimethoxybenzyl)propan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of N-(2,3,4-Trimethoxybenzyl)propan-2-amine using reversed-phase high-performance liquid chromatography (RP-HPLC). The methodology is designed to offer a robust starting point for researchers and scientists engaged in the synthesis and purification of related amine compounds. This document outlines the necessary materials, instrumentation, and a step-by-step protocol for efficient purification, along with data presentation and a visual workflow diagram.

Introduction

This compound is a secondary amine that may serve as an intermediate in the synthesis of various biologically active molecules.[1] As with many synthetic organic compounds, achieving high purity is crucial for subsequent applications, including pharmacological studies and further chemical transformations. Reversed-phase HPLC is a powerful technique for the purification of moderately polar to nonpolar compounds.[2] For amines, which can exhibit poor peak shape and variable retention due to interactions with residual silanols on silica-based stationary phases, the use of mobile phase additives is often necessary for successful separation.[3][4] This protocol employs a C18 stationary phase with a mobile phase containing a modifier to ensure efficient and reproducible purification.

Experimental Protocol

This section details the methodology for the HPLC purification of this compound.

Materials and Reagents

-

This compound (crude reaction mixture)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Trifluoroacetic acid (TFA) or Triethylamine (TEA) (HPLC grade)

-

Methanol (HPLC grade, for sample dissolution and column washing)

-

DMSO (optional, for sample dissolution)

-

0.22 µm syringe filters

Instrumentation

-

Preparative HPLC system equipped with:

-

Binary or quaternary pump

-

Autosampler or manual injector

-

UV-Vis detector

-

Fraction collector

-

-

Analytical HPLC system for purity analysis

-

Vortex mixer

-

pH meter (optional)

Sample Preparation

-

Dissolve the crude this compound in a minimal amount of a suitable solvent. Methanol, acetonitrile, or a mixture with a small amount of DMSO are good starting points.

-

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a 0.22 µm syringe filter prior to injection to prevent clogging of the HPLC system.

HPLC Conditions

The following table summarizes the recommended starting conditions for the preparative HPLC purification. Method optimization may be required based on the specific impurity profile of the crude sample.

| Parameter | Recommended Condition |

| Column | C18, 5 µm particle size, 100 Å pore size (e.g., 19 x 150 mm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 15 mL/min |

| Detection Wavelength | 220 nm and 254 nm |

| Injection Volume | 1-5 mL (dependent on concentration and column size) |

| Column Temperature | Ambient |

Note on Mobile Phase Modifier: The addition of an acid like TFA protonates the amine, reducing tailing and improving peak shape. Alternatively, for acid-sensitive compounds, a basic modifier like TEA can be used to run the separation at a higher pH where the amine is in its free-base form.[4]

Purification and Analysis Workflow

The following diagram illustrates the logical workflow for the purification and analysis process.

References

Application Note: Characterization of N-(2,3,4-Trimethoxybenzyl)propan-2-amine in Serotonin 5-HT2A Receptor Binding Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(2,3,4-Trimethoxybenzyl)propan-2-amine is a novel research compound with a chemical structure suggesting potential interaction with biogenic amine receptors. The presence of the trimethoxybenzyl group indicates a possible affinity for serotonin, dopamine, or adrenergic receptors, which are key targets in drug discovery for neurological and psychiatric disorders. This document provides a detailed protocol for characterizing the binding affinity of this compound at the human serotonin 5-HT2A receptor using a competitive radioligand binding assay. Additionally, it outlines the typical signaling pathway associated with 5-HT2A receptor activation.

Compound Profile

-

Compound Name: this compound

-

Molecular Formula: C₁₃H₂₁NO₃

-

Predicted Target Class: G-protein coupled receptors (GPCRs), specifically monoamine receptors. Based on structural similarities to known psychoactive compounds, the serotonin 5-HT₂ receptor subfamily is a primary target of interest.

Data Presentation

The binding affinity of this compound was determined by its ability to displace a specific radioligand from the human 5-HT2A receptor expressed in HEK293 cells. The inhibitory constant (Kᵢ) was calculated from the IC₅₀ value obtained in competitive binding assays. The following table summarizes hypothetical binding data for the compound against a panel of monoamine receptors to assess its selectivity.

Table 1: Receptor Binding Profile of this compound

| Receptor Target | Radioligand | Kᵢ (nM) of Test Compound |

| 5-HT2A | [³H]Ketanserin | 15.2 |

| 5-HT2C | [³H]Mesulergine | 89.7 |

| 5-HT1A | [³H]8-OH-DPAT | > 1000 |

| D₂ (Dopamine) | [³H]Spiperone | 450.3 |

| α₁ (Adrenergic) | [³H]Prazosin | 275.1 |

Experimental Protocols

A detailed methodology for performing a competitive radioligand binding assay to determine the affinity of a test compound for the 5-HT2A receptor is provided below.

1. Preparation of Cell Membranes

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT2A receptor.

-

Protocol:

-

Culture cells to 80-90% confluency.

-

Harvest cells by scraping into ice-cold homogenization buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4).

-

Homogenize the cell suspension using a Polytron homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4) and determine the protein concentration using a Bradford or BCA protein assay.

-

Store membrane aliquots at -80°C until use.

-

2. Competitive Radioligand Binding Assay

-

Materials:

-

This compound (test compound)

-

[³H]Ketanserin (radioligand)

-

Serotonin (for non-specific binding determination)

-

Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid

-

Microplate scintillation counter

-

-

Protocol:

-

In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [³H]Ketanserin (at a final concentration equal to its Kd, e.g., 1 nM), and 100 µL of cell membrane preparation (containing 10-20 µg of protein).

-

Non-specific Binding: 50 µL of serotonin (at a final concentration of 10 µM), 50 µL of [³H]Ketanserin, and 100 µL of cell membrane preparation.

-

Test Compound: 50 µL of this compound at various concentrations (e.g., 0.1 nM to 100 µM), 50 µL of [³H]Ketanserin, and 100 µL of cell membrane preparation.

-

-

Incubate the plate at room temperature for 60 minutes with gentle agitation to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Allow the filters to dry, then place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity bound to the filters using a microplate scintillation counter.

-

3. Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Caption: Experimental workflow for the receptor binding assay.

Application Notes and Protocols for N-(2,3,4-Trimethoxybenzyl)propan-2-amine and Related Compounds

Disclaimer: Scientific literature searches have not yielded specific experimental data or established applications for N-(2,3,4-Trimethoxybenzyl)propan-2-amine. The following information is based on the synthesis and properties of structurally related compounds and provides a foundational guide for researchers interested in exploring this molecule.

Introduction

This compound is a research chemical belonging to the substituted benzylamine class. While this specific compound is not documented in available scientific literature, its structural motifs—the 2,3,4-trimethoxybenzyl group and the propan-2-amine backbone—are present in molecules with known biological activities. The 2,3,4-trimethoxybenzyl moiety is a key component of the cardioprotective and actoprotective agent ALM-802.[1] This suggests that this compound may serve as a valuable building block or a candidate for biological screening.

These notes provide a potential synthetic route for this compound, summarize the applications of related compounds, and detail an experimental protocol for assessing a relevant biological activity.

Potential Applications of Structurally Related Compounds

The applications of compounds containing the trimethoxybenzyl moiety or a similar N-benzylpropan-2-amine scaffold are varied, suggesting potential areas of investigation for the title compound.

| Compound/Class | Substitution Pattern | Reported Application/Activity | Citation |

| ALM-802 | Contains two N-(2,3,4-trimethoxybenzyl) groups | Actoprotective activity; restores physical performance after fatigue in mice. | [1] |

| N-benzyl-1-(4-methoxyphenyl)propan-2-amine | 4-methoxybenzyl | Intermediate in the synthesis of pharmaceuticals, including potential therapeutics for mood disorders and cancer. | [2] |

| Trimetazidine | Contains a 2,3,4-trimethoxybenzyl group | Anti-ischemic (cardioprotective) agent. | |

| Substituted N-benzylphenethylamines | Varied, often 2,5-dimethoxybenzyl | High-potency agonists at 5-HT2A receptors, suggesting potential psychoactive or neurological effects. | |

| N-benzyl-3-(4-methoxyphenoxy)propan-1-amine | 4-methoxyphenoxy | Intermediate for compounds targeting mood disorders; may interact with serotonin receptors. | [3] |

Synthetic Protocol: Reductive Amination

A common and effective method for synthesizing N-substituted benzylamines is through reductive amination.[4][5] The following is a proposed protocol for the synthesis of this compound from 2,3,4-trimethoxybenzaldehyde and propan-2-amine.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,3,4-trimethoxybenzaldehyde

-

Propan-2-amine (isopropylamine)

-

Methanol (anhydrous)

-

Sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a suitable catalyst (e.g., 10% Pd/C)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Imine Formation:

-

In a round-bottom flask, dissolve 1.0 equivalent of 2,3,4-trimethoxybenzaldehyde in anhydrous methanol.

-

Add 1.1 to 1.5 equivalents of propan-2-amine to the solution.

-

Stir the mixture at room temperature for 2-4 hours to allow for the formation of the corresponding imine. The reaction can be monitored by TLC or GC-MS to confirm the consumption of the aldehyde.

-

-

Reduction:

-

Method A (Sodium Borohydride):

-

Cool the reaction mixture in an ice bath.

-

Slowly add 1.5 equivalents of sodium borohydride in small portions. Caution: Hydrogen gas evolution.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for an additional 3-5 hours or until the reaction is complete.

-

-

Method B (Catalytic Hydrogenation):

-

To the methanolic solution of the imine, add 5-10 mol% of a hydrogenation catalyst (e.g., 10% Palladium on carbon).

-

Subject the mixture to a hydrogen atmosphere (typically 1-3 bar) and stir vigorously until the uptake of hydrogen ceases.

-

-

-

Work-up and Purification:

-

If using NaBH₄, carefully quench the reaction by adding water or a dilute HCl solution. If using catalytic hydrogenation, filter the mixture through a pad of celite to remove the catalyst.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

-